

1H,1H,2H-Perfluoro-1-decene chemical structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H,1H,2H-Perfluoro-1-decene**

Cat. No.: **B1346941**

[Get Quote](#)

An In-depth Technical Guide to **1H,1H,2H-Perfluoro-1-decene**: Structure, Properties, and Applications for Advanced Research

Introduction: Situating a Unique Fluorinated Alkene

1H,1H,2H-Perfluoro-1-decene is a fascinating and highly functionalized organofluorine compound. It belongs to the broad class of per- and polyfluoroalkyl substances (PFAS), distinguished by a structure that marries a dominant, inert perfluorinated tail with a reactive terminal alkene functional group.^{[1][2]} This unique duality makes it a valuable intermediate and monomer in various fields, from materials science to proteomics research.^{[1][3]} This guide, intended for researchers and drug development professionals, provides a detailed exploration of its chemical identity, synthesis, properties, and applications, grounding all claims in established scientific data. We will delve into not just the "what" but the "why"—the causal relationships between its structure and its utility in advanced applications.

Chemical Identity and Structure Elucidation

The precise identification and structural confirmation of a reagent are foundational to any rigorous scientific endeavor. **1H,1H,2H-Perfluoro-1-decene** is unambiguously identified by its CAS Registry Number: 21652-58-4.^[4]

Molecular Formula and Structure

The compound's nomenclature, **1H,1H,2H-Perfluoro-1-decene**, describes its structure explicitly. It is a ten-carbon chain (decene) with a double bond at the first position. The locants "1H,1H,2H" indicate the presence of three hydrogen atoms on the first and second carbon atoms, while the remainder of the chain is fully fluorinated.

- Molecular Formula: $C_{10}H_3F_{17}$ [\[1\]](#)[\[5\]](#)
- Linear Formula: $CF_3(CF_2)_7CH=CH_2$ [\[6\]](#)[\[7\]](#)
- Molecular Weight: Approximately 446.10 g/mol .[\[1\]](#)[\[8\]](#)
- Common Synonyms: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decene, (Perfluoro-n-octyl)ethylene.[\[1\]](#)[\[4\]](#)

The structure combines a long, hydrophobic, and lipophobic perfluoroctyl group with a reactive vinyl group, which is the key to its utility as a chemical building block.

Caption: Chemical structure of **1H,1H,2H-Perfluoro-1-decene**.

Spectroscopic Signature

While detailed spectral data requires access to specific databases, the structure can be unequivocally confirmed by a combination of NMR (1H , ^{13}C , ^{19}F), IR, and Mass Spectrometry.

- 1H NMR: Would show characteristic signals for the vinyl protons (-CH=CH₂) in the olefinic region and potentially complex splitting patterns due to coupling with adjacent fluorine atoms.
- ^{19}F NMR: Would display a series of complex multiplets corresponding to the different CF₂ groups and the terminal CF₃ group, with chemical shifts indicative of their position relative to the electron-withdrawing double bond.
- IR Spectroscopy: A sharp absorption band corresponding to the C=C stretching of the alkene group would be a key diagnostic feature. Strong C-F stretching bands would also dominate the spectrum.
- Mass Spectrometry: Electron ionization mass spectrometry data is available through the NIST Chemistry WebBook, allowing for confirmation of the molecular weight and fragmentation patterns consistent with the structure.[\[9\]](#)

Physicochemical Properties

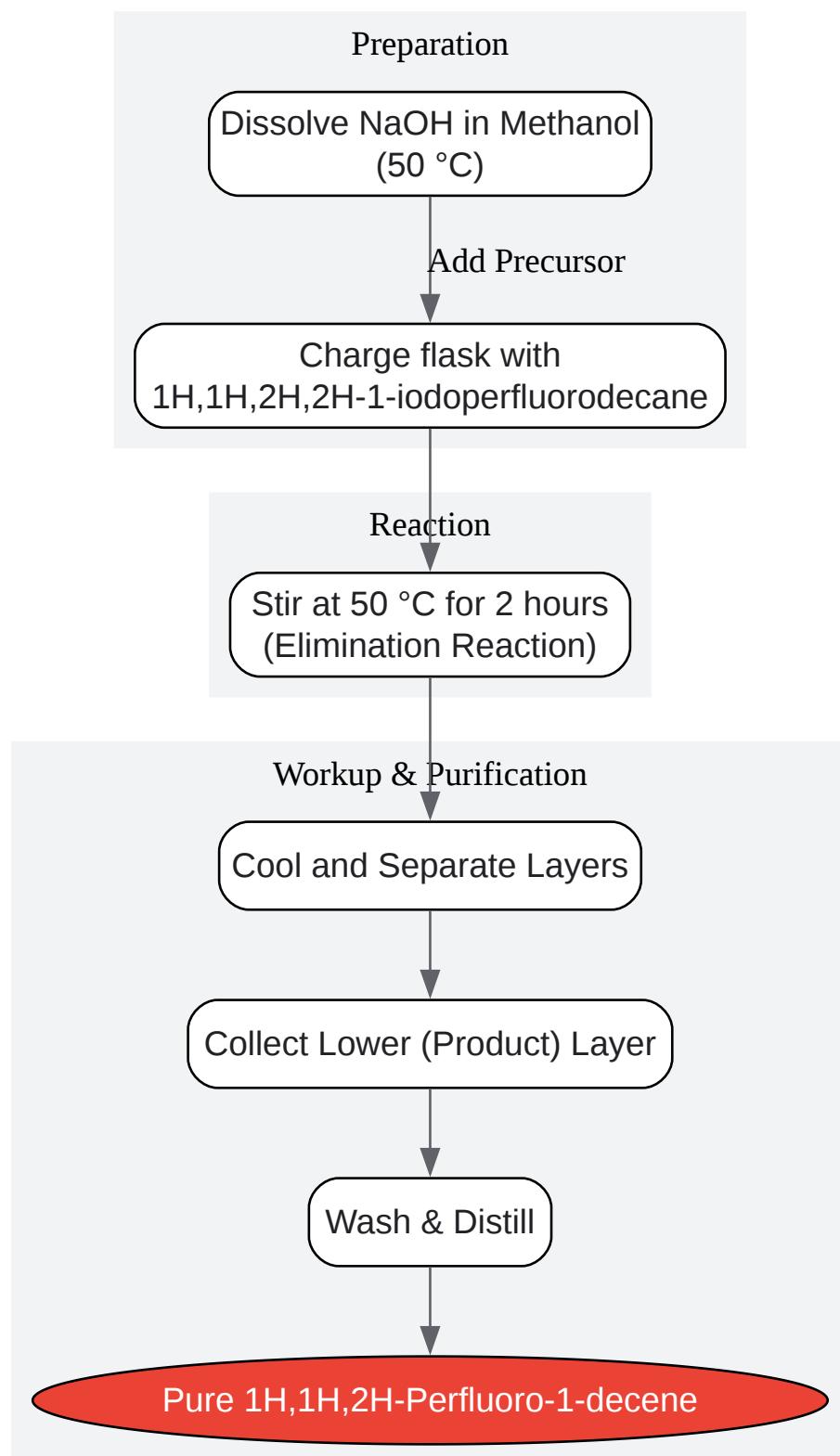
The physical properties of **1H,1H,2H-Perfluoro-1-decene** are dictated by its highly fluorinated nature. Fluorine's high electronegativity and the strength of the C-F bond result in a chemically stable molecule with weak intermolecular forces.

Property	Value	Source(s)
Appearance	Clear, colorless liquid	[5][10]
Purity	≥99% (typical commercial grade)	[5][6]
Density	1.677 g/mL at 25 °C	[8][11]
Boiling Point	146-147 °C	[8]
Refractive Index (n ²⁰ /D)	1.301	[8][11]
Water Solubility	Insoluble	[8][11]
Flash Point	>110 °C (>230 °F)	[8]

The high density is characteristic of perfluorinated compounds. Its insolubility in water and low refractive index are consequences of the low polarizability of the C-F bonds. These properties are crucial for its application in creating non-stick, hydrophobic, and oleophobic surfaces.

Synthesis and Reactivity

Understanding the synthesis of this compound is key to appreciating its availability and potential cost for research and development. The reactivity, centered on the terminal alkene, provides the foundation for its use as a versatile building block.


A Representative Synthesis Protocol

A common method for synthesizing terminal perfluoroalkyl alkenes is through the base-induced elimination of hydrogen iodide from a 1H,1H,2H,2H-perfluoroalkyl iodide precursor. This approach is both efficient and high-yielding.

Detailed Step-by-Step Protocol:

- **Setup:** Equip a round-bottom flask with a magnetic stirrer and a Dimroth condenser.
- **Base Preparation:** Dissolve sodium hydroxide (approx. 1.05 molar equivalents) in methanol at 50 °C with stirring until a clear solution is formed.[11]
- **Reactant Addition:** To the methanolic base solution, add 1H,1H,2H,2H-1-iodoperfluorodecane (1.0 molar equivalent) slowly.[11]
- **Reaction:** Maintain the reaction mixture at 50 °C and continue stirring for approximately 2 hours. The reaction progress can be monitored by techniques like GC-MS or TLC.[11]
- **Workup:** After cooling to room temperature, the biphasic solution is allowed to stand and separate. The lower, denser layer containing the product is collected.[11]
- **Purification:** The collected product layer can be washed with water to remove residual methanol and salts. Further purification can be achieved by fractional distillation under reduced pressure to yield the final product with high purity (e.g., >98%).[11]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1H,1H,2H-Perfluoro-1-decene**.

Chemical Reactivity

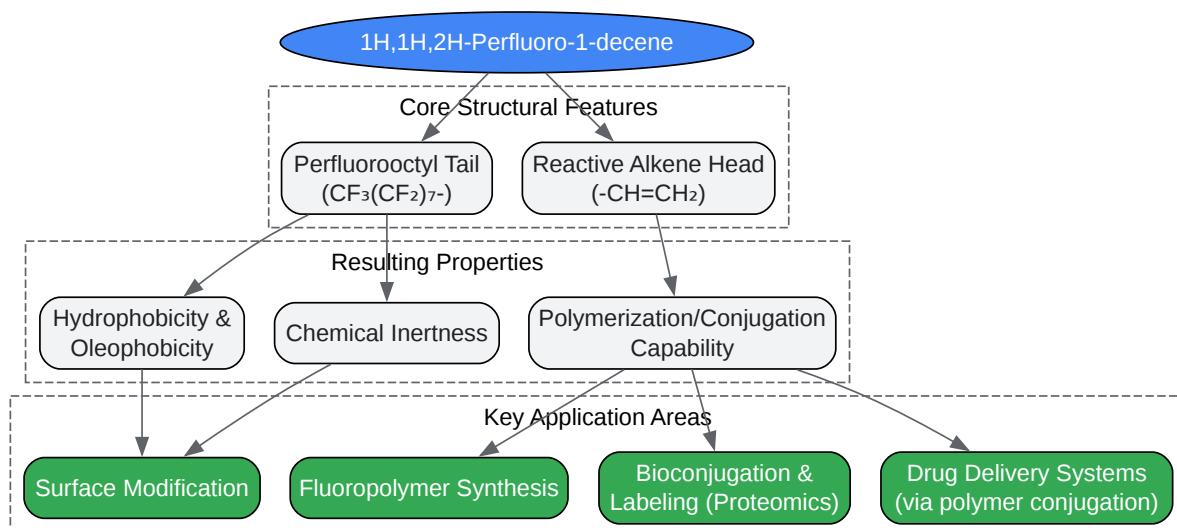
The reactivity is dominated by the terminal double bond. It can undergo all the typical reactions of an alkene, providing a gateway to a wide range of derivatives.

- Polymerization: It can act as a monomer in free-radical or other polymerization reactions to create fluorinated polymers with low surface energy.
- Hydrosilylation: The alkene can react with silanes to form perfluoroalkyl-functionalized siloxanes, which are useful for surface modification.
- Addition Reactions: It can undergo addition of various reagents across the double bond, such as halogens, thiols (thiol-ene click chemistry), and other electrophiles. This allows for the precise introduction of the perfluoroctyl moiety onto other molecules.

Applications in Research and Drug Development

The unique combination of an inert, bulky perfluorinated chain and a reactive handle makes this compound a valuable tool for scientists.

Material Science and Surface Modification


A primary application is the creation of hydrophobic and oleophobic surfaces.[\[3\]](#)

- Coating Formulations: When polymerized or grafted onto surfaces like cotton, it imparts superior water and oil repellency.[\[3\]](#)
- Battery Technology: It has been explored for creating electrolyte-phobic surfaces, which could be beneficial for next-generation nanostructured battery electrodes.[\[11\]](#)
- Biomaterials: It can be used for the surface modification of materials like hollow fiber membranes used in artificial lungs, improving biocompatibility and reducing fouling.[\[3\]](#)

Life Sciences and Drug Development

While direct applications as a therapeutic agent are not its primary use, its role as a specialized reagent is significant.

- Proteomics Research: It is cited as a fluorinated alkene for use in proteomics research.[\[1\]](#) This likely involves using it to introduce a fluorine-rich tag onto proteins or peptides. The high number of fluorine atoms provides a unique signal for ^{19}F NMR-based screening or a mass tag for mass spectrometry.
- Drug Delivery: Although not this specific molecule, structurally related fluorinated compounds are heavily researched in drug delivery.[\[12\]](#) Fluorinated polymers can self-assemble into nanoparticles for encapsulating therapeutic agents. The lipophobicity and stability of the perfluoroalkyl chain can enhance drug stability and control release profiles. The terminal alkene of **1H,1H,2H-Perfluoro-1-decene** provides a perfect anchor point to conjugate these fluorinated chains to drugs, targeting ligands, or other polymer blocks.
- Molecular Probes: The perfluorooctyl group can serve as a "phase tag" in flouorous chemistry, a technique used for the purification of reaction products, including in peptide and small-molecule synthesis.

[Click to download full resolution via product page](#)

Caption: Relationship between structure, properties, and applications.

Safety, Handling, and Environmental Profile

As a Senior Application Scientist, it is my responsibility to emphasize that technical utility must always be balanced with rigorous safety protocols and environmental awareness.

Hazard Identification and Handling

1H,1H,2H-Perfluoro-1-decene is classified as an irritant.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
 - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[7][13]
 - Handling: Avoid breathing fumes, mist, or vapors. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[13][14]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[13]

Environmental Considerations: The PFAS Context

This compound is a member of the PFAS family, often referred to as "forever chemicals" due to their environmental persistence.[13]

- Biodegradability: It is not readily biodegradable and may cause long-term adverse effects in the environment.[13]
- Disposal: Waste must be handled as hazardous chemical waste. Dispose of contents and container in accordance with local, regional, and national regulations. It should be sent to an

authorized incinerator equipped with an afterburner and scrubber. Do not release to the environment or discharge into drains.[13]

Researchers using this and other PFAS compounds have a critical responsibility to employ strict containment and disposal protocols to prevent environmental release.

Conclusion

1H,1H,2H-Perfluoro-1-decene is a highly specialized chemical tool whose value lies in its structural dichotomy. The stable, non-polar perfluorinated tail imparts unique surface properties, while the terminal alkene provides a versatile reactive site for covalent modification and polymerization. For researchers in materials science, its utility in creating functional surfaces is well-established. For professionals in drug development and the life sciences, it offers a robust method for introducing fluorine-rich tags for analysis or for conjugating perfluoroalkyl chains to create advanced drug delivery vehicles. Its use demands adherence to stringent safety protocols and a conscious approach to environmental stewardship, reflecting the dual nature of modern chemical science: innovation paired with responsibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1H,1H,2H-Perfluoro-1-decene | C10H3F17 | CID 88990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 1H,1H,2H-Perfluoro-1-decene [webbook.nist.gov]
- 5. lanhaiindustry.com [lanhaiindustry.com]
- 6. 1H,1H,2H-パーカルオロ-1-デセン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1H,1H,2H-Perfluoro-1-decene 99 21652-58-4 [sigmaaldrich.com]
- 8. chemwhat.com [chemwhat.com]

- 9. 1H,1H,2H-Perfluoro-1-decene [webbook.nist.gov]
- 10. 1H,1H,2H-Perfluoro-1-decene Technical Grade, 96% Purity at an Attractive Price [nacchemical.com]
- 11. 1H,1H,2H-Perfluoro-1-decene | 21652-58-4 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [1H,1H,2H-Perfluoro-1-decene chemical structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346941#1h-1h-2h-perfluoro-1-decene-chemical-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com